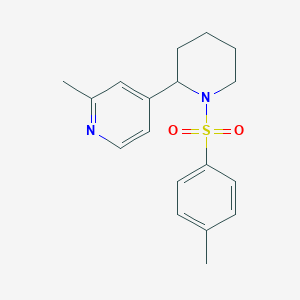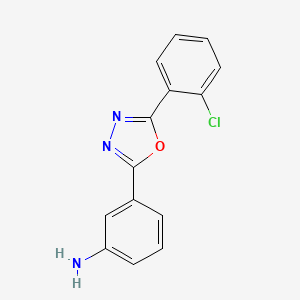
3-(5-(2-Chlorophenyl)-1,3,4-oxadiazol-2-yl)aniline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(5-(2-Chlorophenyl)-1,3,4-oxadiazol-2-yl)aniline is a heterocyclic compound that contains an oxadiazole ring substituted with a 2-chlorophenyl group and an aniline moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(5-(2-Chlorophenyl)-1,3,4-oxadiazol-2-yl)aniline typically involves the cyclization of appropriate precursors. One common method involves the reaction of 2-chlorobenzohydrazide with an aromatic carboxylic acid in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3). The reaction proceeds through the formation of an intermediate hydrazide, which cyclizes to form the oxadiazole ring. The final product is obtained after purification by recrystallization or chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, optimizing reaction conditions such as temperature, solvent, and reaction time can further improve the scalability of the process.
化学反応の分析
Types of Reactions
3-(5-(2-Chlorophenyl)-1,3,4-oxadiazol-2-yl)aniline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The aniline moiety can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nitration using concentrated nitric acid and sulfuric acid, sulfonation using sulfur trioxide, and halogenation using halogens like chlorine or bromine.
Major Products Formed
Oxidation: Formation of corresponding oxadiazole derivatives with oxidized functional groups.
Reduction: Formation of reduced derivatives, such as amines or alcohols.
Substitution: Formation of substituted aniline derivatives with nitro, sulfonyl, or halogen groups.
科学的研究の応用
3-(5-(2-Chlorophenyl)-1,3,4-oxadiazol-2-yl)aniline has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Explored as a potential drug candidate for various therapeutic applications.
Industry: Utilized in the development of advanced materials, such as polymers and dyes.
作用機序
The mechanism of action of 3-(5-(2-Chlorophenyl)-1,3,4-oxadiazol-2-yl)aniline depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The oxadiazole ring and the aniline moiety can contribute to its binding affinity and specificity towards these targets.
類似化合物との比較
Similar Compounds
3-(5-(2-Chlorophenyl)-1,3,4-thiadiazol-2-yl)aniline: Contains a thiadiazole ring instead of an oxadiazole ring.
3-(5-(2-Chlorophenyl)-1,2,4-oxadiazol-2-yl)aniline: Contains a 1,2,4-oxadiazole ring instead of a 1,3,4-oxadiazole ring.
3-(5-(2-Chlorophenyl)-1,3,4-triazol-2-yl)aniline: Contains a triazole ring instead of an oxadiazole ring.
Uniqueness
3-(5-(2-Chlorophenyl)-1,3,4-oxadiazol-2-yl)aniline is unique due to the presence of the 1,3,4-oxadiazole ring, which imparts specific chemical and biological properties. The combination of the oxadiazole ring with the 2-chlorophenyl group and the aniline moiety enhances its potential for diverse applications in various fields.
特性
分子式 |
C14H10ClN3O |
|---|---|
分子量 |
271.70 g/mol |
IUPAC名 |
3-[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]aniline |
InChI |
InChI=1S/C14H10ClN3O/c15-12-7-2-1-6-11(12)14-18-17-13(19-14)9-4-3-5-10(16)8-9/h1-8H,16H2 |
InChIキー |
GNKJHLYLQNOSSD-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C(=C1)C2=NN=C(O2)C3=CC(=CC=C3)N)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-(2-(3-Bromo-4-methoxyphenyl)benzo[d]oxazol-5-yl)-2,2,2-trifluoroacetamide](/img/structure/B11818288.png)
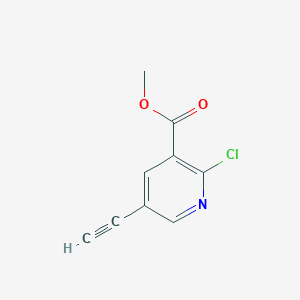



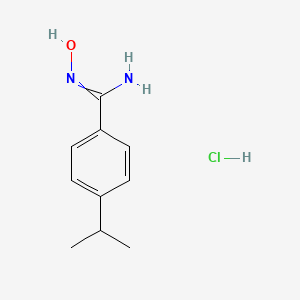
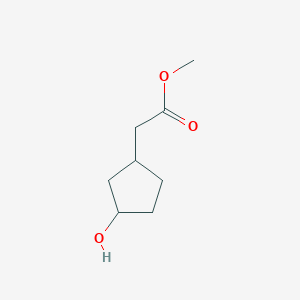


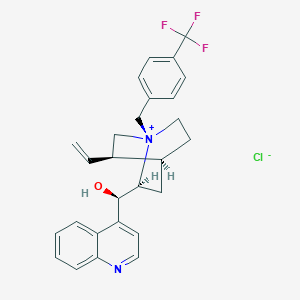
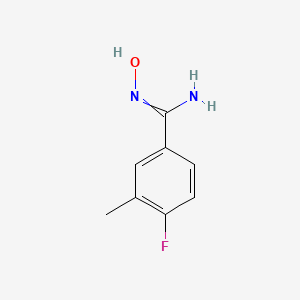

![3-[5-Hydroxy-2-(hydroxymethyl)pyridin-1-ium-1-yl]propanoic acid](/img/structure/B11818387.png)
